2-Bromo-4,6-dimethoxypyridine
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Overview
Description
2-Bromo-4,6-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 2, 4, and 6 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethoxypyridine typically involves the bromination of 4,6-dimethoxypyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Bromo-4,6-dimethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy groups play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound .
Comparison with Similar Compounds
2-Bromo-4,6-dimethylpyridine: Similar structure but with methyl groups instead of methoxy groups.
2-Chloro-4,6-dimethoxypyridine: Chlorine atom instead of bromine.
4,6-Dimethoxypyridine: Lacks the bromine atom.
Comparison: 2-Bromo-4,6-dimethoxypyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties. The bromine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs. The methoxy groups increase its solubility in organic solvents and influence its electronic properties .
Properties
IUPAC Name |
2-bromo-4,6-dimethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLBSQOJFFKGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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